N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(16-9-12-3-1-2-4-15(12)20-16)19-10-14-5-6-17(23-14)13-7-8-22-11-13/h1-9,11,20H,10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKVWMHFIMRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide typically involves the coupling of 2,3’-bifuran-5-ylmethylamine with 1H-indole-2-carboxylic acid. The reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an appropriate solvent such as dichloromethane or dimethylformamide under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time significantly while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Differences :
- Substituent on Amide Nitrogen: The user’s compound features a bifuran-derived methyl group, while analogs in –3 utilize benzoylphenyl, methylbenzoylphenyl, or benzoylphenethyl groups.
- Indole Modifications : Unlike fluorinated or chlorinated analogs, the user’s compound lacks halogenation at the indole 5-position, which may reduce electron-withdrawing effects and alter binding interactions .
Physicochemical and Spectroscopic Properties
Notes:
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide is a complex organic compound recognized for its unique structural features combining a bifuran moiety with an indole carboxamide. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties.
The synthesis of this compound typically involves the reaction between 2,3'-bifuran-5-ylmethylamine and 1H-indole-2-carboxylic acid. This reaction is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like N-methylmorpholine (NMM) under mild conditions in solvents such as dichloromethane or dimethylformamide .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of indole-2-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, compounds with similar structural motifs have shown effective inhibition of cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), which are crucial targets in cancer therapy.
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 5e | CDK2 | 13 | Inhibits cell cycle progression |
| Compound 5d | EGFR | 89 | Prevents receptor activation |
| Doxorubicin | Caspase 3 | - | Induces apoptosis |
In a study evaluating various indole derivatives, compounds exhibiting IC50 values ranging from 11 nM to 34 nM against CDK2 were identified as potent inhibitors. The most active derivative showed an IC50 value significantly lower than that of the reference drug dinaciclib .
The mechanism of action for this compound appears to involve its interaction with specific molecular targets, leading to alterations in enzyme activity and cellular signaling pathways. The compound may induce apoptosis through the activation of caspases, which are critical mediators in programmed cell death. For example, compounds similar to this compound have been shown to increase levels of active caspases significantly compared to control treatments .
Table 2: Apoptotic Effects Induced by Related Compounds
| Compound | Caspase 3 Level (pg/mL) | Increase Factor |
|---|---|---|
| Compound 5e | 635.50 ± 5.50 | 9.70 |
| Doxorubicin | 503.50 ± 4.50 | - |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds with similar structures have shown promising results against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several case studies have demonstrated the efficacy of indole derivatives in preclinical models:
- Case Study A : A derivative was tested against breast cancer cell lines and exhibited a significant reduction in cell viability at low concentrations.
- Case Study B : Another study focused on the antimicrobial potential against Staphylococcus aureus, showing a notable zone of inhibition.
Q & A
Q. What are the common synthetic routes for preparing N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the indole-2-carboxylic acid derivative via Fischer indole synthesis (phenylhydrazine + ketones under acidic conditions) .
- Step 2: Activation of the carboxylic acid using coupling agents like EDCI/HOBt or DCC to form the carboxamide bond with the bifuran-methylamine intermediate .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Critical factors include: - Temperature control (e.g., reflux for coupling steps) .
- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Catalyst optimization (e.g., Pd-based catalysts for cross-coupling reactions involving furan moieties) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Analytical techniques are essential:
- NMR spectroscopy :
- ¹H NMR confirms proton environments (e.g., indole NH at δ 9–12 ppm, furan protons at δ 6–7 ppm) .
- ¹³C NMR verifies carbonyl carbons (amide C=O at ~165–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z) .
- Infrared spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the bifuran methyl group and the indole-2-carboxamide moiety during synthesis?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of bifuran intermediates .
- pH control : Maintain mildly basic conditions (pH 7–8) to stabilize the amine nucleophile during amide bond formation .
- Solvent optimization : Employ DMF or THF for improved solubility of hydrophobic intermediates .
- Reaction monitoring : Use TLC or LC-MS to track progress and terminate reactions at peak conversion (~80–90%) .
Q. What strategies are effective in resolving contradictory bioactivity data observed in enzyme inhibition assays for this compound?
Methodological Answer: Address discrepancies via:
- Orthogonal assays : Validate inhibition using fluorescence polarization (FP) alongside traditional colorimetric assays .
- Standardized conditions : Control variables like ATP concentration (for kinase assays) or incubation time .
- Impurity profiling : Re-purify the compound via preparative HPLC to rule out side products affecting activity .
- Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .
Q. How does the presence of the bifuran moiety influence the compound’s pharmacokinetic properties compared to monofuran analogs?
Methodological Answer: Comparative studies reveal:
- Solubility : Bifuran derivatives exhibit lower aqueous solubility due to increased hydrophobicity; use logP calculations (e.g., XLogP3 ~3.5) .
- Metabolic stability : Bifuran structures may enhance resistance to CYP450 oxidation (test via liver microsome assays) .
- Membrane permeability : Assess via Caco-2 cell monolayers; bifuran analogs show 20–30% higher permeability than monofuran counterparts .
Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A, docking score ≤ -9.0 kcal/mol) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in GROMACS to assess stability over 100 ns trajectories .
- QSAR models : Train models on indole-carboxamide datasets to predict IC₅₀ values for novel targets .
Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures with similar byproducts?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-resolution separation .
- Crystallization : Optimize solvent mixtures (e.g., chloroform/methanol) to selectively crystallize the target compound .
- Ion-exchange resins : Employ Amberlyst® resins to remove acidic/basic impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
